molecular formula C14H11ClO B1277849 4-Acetyl-3'-chlorobiphenyl CAS No. 5002-13-1

4-Acetyl-3'-chlorobiphenyl

Cat. No.: B1277849
CAS No.: 5002-13-1
M. Wt: 230.69 g/mol
InChI Key: DUFBYEORCCIAEY-UHFFFAOYSA-N
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Description

4-Acetyl-3’-chlorobiphenyl is an organic compound with the molecular formula C14H11ClO. It is a derivative of biphenyl, where an acetyl group is attached to the fourth position of one phenyl ring, and a chlorine atom is attached to the third position of the other phenyl ring. This compound is known for its applications in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3’-chlorobiphenyl can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Acetyl-3’-chlorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3’-chlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-carboxy-3’-chlorobiphenyl.

    Reduction: Formation of 4-(1-hydroxyethyl)-3’-chlorobiphenyl.

    Substitution: Formation of 4-acetyl-3’-methoxybiphenyl or other substituted derivatives.

Scientific Research Applications

4-Acetyl-3’-chlorobiphenyl has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.

    Medicine: It has been investigated as a lead compound for the development of drugs for the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-3’-chlorobiphenyl involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    4-Acetylbiphenyl: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3’-Chlorobiphenyl: Lacks the acetyl group, reducing its potential for oxidation and reduction reactions.

    4-Chlorobiphenyl: Lacks both the acetyl and chlorine groups, making it less versatile in chemical transformations.

Uniqueness: 4-Acetyl-3’-chlorobiphenyl is unique due to the presence of both the acetyl and chlorine groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFBYEORCCIAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398917
Record name 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-13-1
Record name 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the molecular ordering of 4-Acetyl-3'-chlorobiphenyl?

A1: Understanding the molecular ordering of ACBP provides insights into its potential liquid crystalline properties. [] The research used computational methods to determine the most energetically favorable arrangements of ACBP molecules, which influences how they pack together and ultimately, their macroscopic behavior. This knowledge is crucial in fields like display technology where liquid crystals play a vital role.

Q2: What computational methods were used to study this compound, and what were the key findings?

A2: The researchers employed a combination of computational chemistry techniques to analyze ACBP. They used the CNDO/2 method to calculate the electronic properties like atomic charges and dipole moments. [, ] Subsequently, they employed modified Rayleigh-Schrödinger perturbation theory and a '6-exp' potential function to model intermolecular interactions and determine the most stable configurations for ACBP molecules. These calculations provided insights into the stacking and in-plane interactions that govern the molecular arrangement of ACBP.

Q3: How does the molecular structure of this compound relate to its potential liquid crystalline properties?

A3: The presence of the biphenyl group in ACBP's structure is a key factor contributing to its potential liquid crystalline behavior. [] Biphenyl systems are known to exhibit liquid crystal phases due to their rigid, elongated shape which promotes ordered packing. The specific positions of the acetyl and chloro substituents further influence the intermolecular interactions, affecting the stability and type of liquid crystal phases that might be formed.

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